3-Pyridinecarboxaldehyde, 4-[4-fluoro-2-(phenylmethoxy)phenyl]-2,6-bis(1-methylethyl)-5-(1-propen-1-yl)-
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Overview
Description
3-Pyridinecarboxaldehyde, 4-[4-fluoro-2-(phenylmethoxy)phenyl]-2,6-bis(1-methylethyl)-5-(1-propen-1-yl)- is a complex organic compound with a unique structure that includes a pyridine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The specific synthetic routes and reaction conditions can vary, but typically involve the use of reagents such as fluorinating agents, protecting groups, and catalysts to achieve the desired substitutions .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure systems, and advanced purification techniques to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarboxaldehyde, 4-[4-fluoro-2-(phenylmethoxy)phenyl]-2,6-bis(1-methylethyl)-5-(1-propen-1-yl)- can undergo various types of chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Reduction of the aldehyde group to an alcohol.
Substitution: Replacement of the fluorine atom with other substituents under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the aldehyde group would yield a carboxylic acid, while reduction would yield an alcohol .
Scientific Research Applications
3-Pyridinecarboxaldehyde, 4-[4-fluoro-2-(phenylmethoxy)phenyl]-2,6-bis(1-methylethyl)-5-(1-propen-1-yl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxaldehyde, 4-[4-fluoro-2-(phenylmethoxy)phenyl]-2,6-bis(1-methylethyl)-5-(1-propen-1-yl)- involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes, modulation of signaling pathways, and alteration of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Pyridinecarboxaldehyde, 4-[4-fluoro-2-(phenylmethoxy)phenyl]-2,6-bis(1-methylethyl)-5-(1-propen-1-yl)- include other fluorinated pyridines and substituted pyridinecarboxaldehydes. These compounds share structural similarities but may differ in their specific substituents and functional groups .
Uniqueness
The uniqueness of 3-Pyridinecarboxaldehyde, 4-[4-fluoro-2-(phenylmethoxy)phenyl]-2,6-bis(1-methylethyl)-5-(1-propen-1-yl)- lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-(4-fluoro-2-phenylmethoxyphenyl)-2,6-di(propan-2-yl)-5-prop-1-enylpyridine-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30FNO2/c1-6-10-23-26(24(16-31)28(19(4)5)30-27(23)18(2)3)22-14-13-21(29)15-25(22)32-17-20-11-8-7-9-12-20/h6-16,18-19H,17H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOOZCEDDEOUKIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=C(C(=C(N=C1C(C)C)C(C)C)C=O)C2=C(C=C(C=C2)F)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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